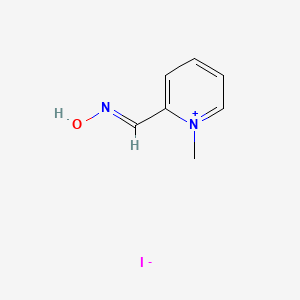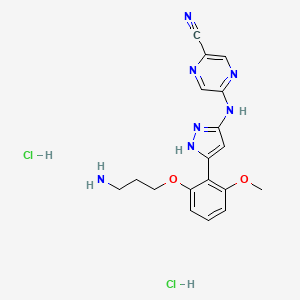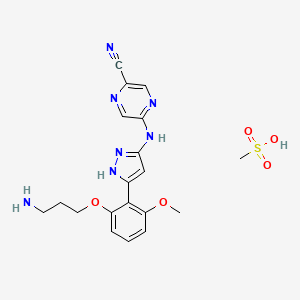
Propargyl-PEG6-t-butyl ester
Vue d'ensemble
Description
Propargyl-PEG6-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of Propargyl-PEG6-t-butyl ester involves the reaction of the propargyl group with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular structure of Propargyl-PEG6-t-butyl ester consists of a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules to form a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Chemical Reactions Analysis
The chemical reactions involving Propargyl-PEG6-t-butyl ester primarily involve the reaction of the propargyl group with azide-bearing compounds or biomolecules . This reaction, catalyzed by copper, results in the formation of a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Propargyl-PEG6-t-butyl ester has a molecular weight of 404.5 g/mol . Its molecular formula is C20H36O8 . It is stored at -20°C .Applications De Recherche Scientifique
Synthetic Chemistry
- Summary of Application : Propargyl-PEG6-t-butyl ester is a heterobifunctional linker . It consists of an alkyne group and a t-butyl protected carboxyl group . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
- Methods of Application : The alkyne group can participate in copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage . The t-butyl group can be hydrolyzed under acidic conditions .
- Results or Outcomes : The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Drug Delivery
- Summary of Application : Propargyl-PEG6-t-butyl ester is used in the field of drug delivery . It is a monodispersed linear PEG (polyethylene glycol), which is often used in drug delivery systems to improve the solubility, stability, and bioavailability of drugs .
- Results or Outcomes : PEGylation can enhance the pharmacokinetic properties of drugs, increasing their circulation time in the body and improving their efficacy .
Bioconjugation
- Summary of Application : Propargyl-PEG6-t-butyl ester can be used in bioconjugation . The propargyl group can react with azide-bearing compounds or biomolecules through Click Chemistry to yield a stable triazole linkage .
- Methods of Application : The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry .
- Results or Outcomes : The formation of a stable triazole linkage allows for the creation of complex biomolecular structures .
Material Science
- Summary of Application : Propargyl-PEG6-t-butyl ester can be used in the field of material science . The PEG linker can be used to modify the surface properties of materials .
- Results or Outcomes : PEGylation can enhance the biocompatibility and reduce the immunogenicity of materials, making them more suitable for biomedical applications .
Proteomics
- Summary of Application : Propargyl-PEG6-t-butyl ester can be used in the field of proteomics . The propargyl group can react with azide-tagged proteins or peptides through Click Chemistry, allowing for the selective labeling and detection of these biomolecules .
- Methods of Application : The propargyl group can be reacted with azide-tagged proteins or peptides via copper-catalyzed azide-alkyne Click Chemistry .
- Results or Outcomes : The formation of a stable triazole linkage allows for the selective labeling and detection of proteins or peptides, which can be useful in various proteomic studies .
Nanotechnology
- Summary of Application : Propargyl-PEG6-t-butyl ester can be used in the field of nanotechnology . The PEG linker can be used to modify the surface properties of nanoparticles .
- Results or Outcomes : PEGylation can enhance the stability and biocompatibility of nanoparticles, making them more suitable for various applications, including drug delivery and imaging .
Safety And Hazards
The safety data sheet for a similar compound, Propargyl alcohol, indicates that it is considered hazardous . It is flammable and toxic if swallowed . It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It may cause cancer and may cause damage to organs through prolonged or repeated exposure . It is fatal in contact with skin or if inhaled .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O8/c1-5-7-22-9-11-24-13-15-26-17-18-27-16-14-25-12-10-23-8-6-19(21)28-20(2,3)4/h1H,6-18H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWQLRBFWIUOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG6-t-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile](/img/structure/B610202.png)
![8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B610203.png)
![5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide](/img/structure/B610204.png)
